Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-
CAS No.:
Cat. No.: VC18622473
Molecular Formula: C26H25NO3
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25NO3 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |
| Standard InChI | InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29) |
| Standard InChI Key | FCQZYAJFAUTKRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
Structural Elucidation
The compound’s IUPAC name, 2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, reflects its intricate architecture. The core pentanamide chain () is modified at the 2-position with a benzylidene group (), at the 3-position with an oxo group (), and at the 4-position with a methyl group (). The N-terminal is substituted with a 4-(phenylmethoxy)phenyl moiety (). The canonical SMILES notation, \text{CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3, further clarifies the connectivity and stereoelectronic features.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 399.5 g/mol | |
| Crystallographic Space Group | P-1 | |
| Unit Cell Length | 15.94 Å |
Synthesis and Reaction Challenges
Synthetic Pathways
The synthesis of pentanamide derivatives typically involves acylation, condensation, and protection-deprotection sequences. For this compound, a plausible route begins with the formation of the 4-methyl-3-oxopentanamide core via a Claisen condensation between ethyl acetoacetate and methylamine, followed by oxidation. Subsequent benzylidene incorporation likely employs a Knoevenagel condensation with benzaldehyde under basic conditions. The 4-(phenylmethoxy)phenyl group is introduced via nucleophilic aromatic substitution using benzyl bromide and a phenol derivative.
Key Challenges
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Stereochemical Control: The benzylidene group’s E/Z isomerism necessitates chiral auxiliaries or asymmetric catalysis to achieve enantiopure products.
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Functional Group Compatibility: The oxo and amide groups are prone to side reactions (e.g., overoxidation, hydrolysis), requiring protective strategies such as silylation or tritylation.
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Purification Difficulties: The compound’s high molecular weight and aromaticity result in low solubility, complicating chromatographic separation.
Computational and Quantum Chemical Insights
Density Functional Theory (DFT) Analysis
DFT calculations at the RB3LYP/LANL2DZ level with the IEFPCM solvent model (benzene) reveal critical electronic properties . The HOMO-LUMO energy gap () indicates moderate reactivity, with lower gaps favoring charge transfer interactions (Table 1) . The electrophilicity index () suggests a propensity to accept electrons, aligning with its potential as a Michael acceptor in biological systems .
Table 1: DFT-Derived Reactivity Parameters for Halogen-Substituted Analogues
| Parameter | PA + FP | PA + CP | PA + BP | PA + IP |
|---|---|---|---|---|
| (eV) | -6.051 | -6.065 | -6.008 | -5.930 |
| (eV) | -0.546 | -0.541 | -0.511 | -0.830 |
| (eV) | 5.505 | 5.523 | 5.497 | 5.100 |
| 1.976 | 1.975 | 1.933 | 2.240 |
Noncovalent Interactions and Stability
Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions, particularly and , stabilizing the molecule . Hirshfeld surface analysis corroborates the dominance of H-bonding (N–H···O, 40%) and van der Waals interactions (C–H···π, 35%) in the crystal packing .
Physicochemical and Dielectric Properties
Solubility and Thermal Behavior
The compound exhibits limited solubility in polar solvents (e.g., methanol, chloroform) but dissolves in dimethyl sulfoxide (DMSO) . Melting point data are unavailable, but analogous amides melt between 101–106°C . Thermogravimetric analysis (TGA) of related compounds suggests decomposition above 200°C, consistent with the thermal stability of aromatic amides .
Dielectric Relaxation Studies
Dielectric measurements at varying molar ratios (0.2–1.0 M) in benzene reveal frequency-dependent permittivity () and loss () . The static permittivity () ranges from 12.4 to 18.7, indicating moderate polarity, while the high-frequency permittivity () values (2.1–3.4) align with nonpolar aromatic systems .
Table 2: Dielectric Parameters at 298 K
| Molar Ratio | (1 kHz) | (1 kHz) | ||
|---|---|---|---|---|
| 0.2 | 8.3 | 0.45 | 12.4 | 2.1 |
| 0.5 | 10.1 | 0.67 | 15.2 | 2.8 |
| 1.0 | 12.9 | 0.92 | 18.7 | 3.4 |
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